molecular formula C19H19N3O6S B12163180 Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

Cat. No.: B12163180
M. Wt: 417.4 g/mol
InChI Key: GRXSQQLTEVXPBJ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is methyl 5-(2-methoxyphenyl)-2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate . Breaking down the nomenclature:

  • Methyl refers to the methoxy group ($$-\text{OCH}_3$$) esterified at the carboxylate position.
  • 5-(2-Methoxyphenyl) denotes the substitution at position 5 of the thiazole ring with a 2-methoxyphenyl group.
  • 2-{[3-(3-Methoxy-1,2-oxazol-5-yl)propanoyl]amino} describes the amide linkage at position 2 of the thiazole, connected to a propanoyl chain bearing a 3-methoxy-substituted oxazole ring.

The structural integrity of the compound is confirmed through spectroscopic techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Key spectral features include:

  • $$^1\text{H}$$-NMR signals at δ 3.8–4.1 ppm for methoxy groups.
  • Carbonyl resonances in the $$^{13}\text{C}$$-NMR spectrum at δ 165–170 ppm for the ester and amide functionalities.
  • A molecular ion peak in HRMS at m/z 433.45 corresponding to $$[\text{M}+\text{H}]^+$$.

The compound’s Canonical SMILES string, COC1=NC(=NO1)CCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3OC)C(=O)OC, encodes its connectivity and stereochemical details.

Historical Context in Heterocyclic Hybrid Research

The synthesis of thiazole-oxazole hybrids emerged as a strategic focus in the late 20th century, driven by their prevalence in natural products like telomestatin and thiopeptide antibiotics. Early work by researchers such as Boger and colleagues demonstrated the utility of oxazole-thiazole frameworks in mimicking α-helical peptide structures, enabling interference with protein-protein interactions.

The target compound builds upon methodologies developed for Hantzsch thiazole synthesis and oxazole ring-forming reactions . For instance, the thiazole core is typically constructed via cyclization of thioureas with α-haloketones, while the oxazole moiety arises from cyclodehydration of acylated β-hydroxyamides. Industrial advancements, such as continuous-flow reactors, have optimized the scalability of these multistep syntheses.

Significance of Thiazole-Oxazole Hybrid Architectures

Thiazole-oxazole hybrids exhibit broad pharmacological potential due to their:

  • Electron-rich aromatic systems , which facilitate π-π stacking and hydrogen bonding with biological targets.
  • Metabolic stability imparted by the oxazole’s resistance to oxidative degradation.
  • Tunable solubility via methoxy and carboxylate substituents.

Recent studies highlight their roles as:

  • Kinase inhibitors : The thiazole ring chelates ATP-binding sites, while the oxazole moiety enhances selectivity.
  • Antimicrobial agents : Hybrids disrupt bacterial cell wall synthesis through interactions with penicillin-binding proteins.
  • Anticancer leads : Derivatives induce apoptosis via modulation of Bcl-2 family proteins.

The incorporation of a 2-methoxyphenyl group at position 5 of the thiazole ring in this compound further augments lipophilicity, potentially improving blood-brain barrier penetration.

Table 1: Key Structural and Physicochemical Properties

Property Value/Description Source
Molecular Formula $$ \text{C}{20}\text{H}{20}\text{N}{3}\text{O}{6}\text{S} $$
Molecular Weight 433.45 g/mol
IUPAC Name Methyl 5-(2-methoxyphenyl)-2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-1,3-thiazole-4-carboxylate
SMILES COC1=NC(=NO1)CCC(=O)NC2=NC(=C(S2)C3=CC=CC=C3OC)C(=O)OC
Key Spectral Features $$^1\text{H}$$-NMR: δ 3.8–4.1 (OCH$$_3$$), 7.2–7.6 (Ar-H)

Properties

Molecular Formula

C19H19N3O6S

Molecular Weight

417.4 g/mol

IUPAC Name

methyl 2-[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C19H19N3O6S/c1-25-13-7-5-4-6-12(13)17-16(18(24)27-3)21-19(29-17)20-14(23)9-8-11-10-15(26-2)22-28-11/h4-7,10H,8-9H2,1-3H3,(H,20,21,23)

InChI Key

GRXSQQLTEVXPBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(N=C(S2)NC(=O)CCC3=CC(=NO3)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Oxazole Precursor

The 3-methoxy-1,2-oxazol-5-yl moiety is typically synthesized via cyclization reactions. A common approach involves the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. For example, hydroxylamine hydrochloride reacts with α,β-unsaturated ketones to form oxazole rings under acidic conditions (yield: 65–78%). Alternatively, Rosa et al. developed a regioselective method using β-enamino ketoesters, achieving yields of 72–85%.

Thiazole Ring Formation

The 5-(2-methoxyphenyl)-1,3-thiazole core is constructed via the Hantzsch thiazole synthesis , where α-haloketones react with thiourea derivatives. For instance, 2-methoxyphenylacetone is brominated to form α-bromoketone, which then reacts with thiourea in ethanol under reflux (72 hours, yield: 68%). Microwave-assisted protocols using natural clays (e.g., red clay) as catalysts reduce reaction times to 20–30 minutes with yields up to 92%.

Coupling and Functionalization

The propanoyl amino linker is introduced via amide coupling between the oxazole-propanoic acid and the thiazole-amine intermediate. HATU or EDCI-mediated coupling in dichloromethane at 0–25°C achieves 80–88% yields. Final esterification with methyl chloroformate in the presence of DMAP completes the synthesis (yield: 75–82%).

Microwave-Assisted Green Synthesis

Catalyst Selection and Optimization

Natural clays (red, white, black) serve as eco-friendly catalysts for one-pot syntheses. Red clay exhibits superior catalytic activity due to its high surface acidity, enabling solvent-free cyclization under microwave irradiation (400 W, 15 minutes). Comparative studies show:

CatalystReaction TimeYield (%)
Red clay15 min92
White clay25 min78
Black clay20 min85

Advantages Over Conventional Methods

  • Energy efficiency : 60–70% reduction in thermal energy input.

  • Reduced byproducts : Clays minimize side reactions like over-oxidation.

  • Scalability : Continuous flow reactors enable gram-scale production.

Cyclization-Oxidation Approaches

Robinson-Gabriel Cyclodehydration

Cyclodehydration of α-amido-β-ketoesters using sulfuric acid in acetic anhydride forms the oxazole ring (yield: 65%). Subsequent oxidation with MnO₂ introduces the methoxy group at position 3 of the oxazole (yield: 58%).

Dakin-West Reaction for Methyl Group Introduction

The Dakin-West reaction modifies carboxyl groups into methyl esters using acetic anhydride and pyridine (yield: 82%). This step is critical for enhancing the compound’s lipophilicity and bioavailability.

Industrial-Scale Production Strategies

Continuous Flow Reactors

Industrial protocols favor continuous flow systems for high-throughput synthesis . Key parameters include:

  • Residence time : 8–12 minutes.

  • Temperature : 80–100°C.

  • Purification : Automated column chromatography (silica gel, ethyl acetate/hexane).

Quality Control Metrics

  • Purity : ≥98% (HPLC, C18 column, acetonitrile/water).

  • Residual solvents : <0.1% (GC-MS).

  • Crystallinity : Verified via XRPD to ensure batch consistency.

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeCost ($/g)Scalability
Stepwise Hantzsch6872 hours120Moderate
Microwave/clay9215 minutes85High
Cyclization-oxidation5848 hours150Low
Industrial flow reactor888 minutes70Very high

Key findings : Microwave-assisted methods using clays offer the best balance of yield, cost, and scalability. Industrial flow reactors excel in large-scale production but require significant capital investment .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.

Scientific Research Applications

Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in Thiazole-Oxazole Hybrids

The target compound’s closest analogs are thiazole derivatives with substituted aryl and heteroaryl groups. For example:

  • 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () shares a thiazole core but replaces the oxazole with a triazole-pyrazole system. Crystallographic studies show that fluorophenyl substituents induce planar molecular geometries, whereas bulkier groups (e.g., methoxyphenyl in the target compound) may introduce steric hindrance, affecting packing efficiency and solubility .
Property Target Compound Fluorophenyl-Thiazole Analog ()
Core Heterocycle 1,3-Thiazole 1,3-Thiazole
Position 5 Substituent 2-Methoxyphenyl 4-Fluorophenyl
Position 2 Substituent 3-Methoxyoxazole-propanoyl Triazole-pyrazole
Crystallographic Symmetry Not reported Triclinic, P-1
Bioactivity Not reported Anticancer (inferred from triazole analogs)

Heterocyclic Diversity: Thiazole vs. Thiadiazole and Triazole

  • 5-Amino-3-(2-aminopropyl)-1,2,4-thiadiazoles () replace the thiazole with a thiadiazole ring.
  • 1,2,4-Triazole Derivatives () prioritize sulfur-containing groups (e.g., thiones) for antiviral activity. The target compound’s ester group offers a synthetic pathway distinct from triazole-thiones, which rely on sulfur incorporation for reactivity .

Electronic and Steric Effects

The 3-methoxyoxazole moiety in the target compound introduces electron-donating methoxy groups, which may stabilize the oxazole ring’s electronic structure. In contrast, 5-amino-1,2,4-thiadiazoles () feature electron-withdrawing amino groups, altering charge distribution and reactivity .

Biological Activity

Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Structural Overview

The compound features a thiazole ring, an oxazole moiety, and a carboxylate group, which contribute to its biological activity. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for further research in pharmacology.

Property Value
Molecular Formula C₁₉H₁₉N₃O₆S
Molecular Weight 417.4 g/mol
CAS Number 1630868-83-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps include:

  • Preparation of Intermediates : Synthesis begins with the formation of oxazole and thiazole intermediates.
  • Amide Bond Formation : These intermediates are coupled through amide bond formation.
  • Esterification : The final product is obtained through esterification reactions.

Common reagents include acyl chlorides, amines, and solvents like dichloromethane or ethanol under controlled conditions (reflux or catalytic amounts of acids/bases) .

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial and Anticancer Properties

The compound has been investigated for its potential antimicrobial and anticancer effects. Studies have shown that it can modulate enzyme activity and receptor function, leading to various biological effects:

  • Anticancer Activity : In vitro studies have demonstrated significant cytotoxicity against multiple cancer cell lines. For instance, compounds related to thiazole structures have exhibited growth inhibition percentages (GI%) exceeding 60% against various tumor types .
Cell Line GI% (10 μM)
Leukemia (RPMI-8226)76.97
Ovarian (OVCAR-3)83.11
Breast (MCF7)99.95

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. It may inhibit key pathways involved in cell proliferation and survival, particularly those related to cancer .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazole derivatives similar to this compound:

  • Study on Thiazole Compounds : A study synthesized multiple thiazole derivatives and evaluated their antiproliferative activity across a panel of 60 cancer cell lines. The most potent compounds showed GI% values ranging from 76% to over 99% against various cancer types .
  • Structure–Activity Relationship (SAR) : Investigations into the SAR revealed that specific substitutions on the thiazole ring significantly influence biological activity. For example, compounds with nitro or chloro substitutions displayed enhanced cytotoxicity compared to their unsubstituted counterparts .

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